2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide
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Overview
Description
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of dibromophenyl and hydroxynaphthalenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2,4-dibromoaniline with acetohydrazide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in polar solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: Shares the dibromophenyl group but lacks the hydroxynaphthalenyl moiety.
Naphthalene derivatives: Compounds like 2-hydroxy-1-naphthaldehyde, which share the naphthalenyl group.
Uniqueness
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide is unique due to the combination of dibromophenyl and hydroxynaphthalenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15Br2N3O2 |
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Molecular Weight |
477.1 g/mol |
IUPAC Name |
2-(2,4-dibromoanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H15Br2N3O2/c20-13-6-7-17(16(21)9-13)22-11-19(26)24-23-10-15-14-4-2-1-3-12(14)5-8-18(15)25/h1-10,22,25H,11H2,(H,24,26)/b23-10+ |
InChI Key |
YJUPUBXYKDZLHM-AUEPDCJTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CNC3=C(C=C(C=C3)Br)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CNC3=C(C=C(C=C3)Br)Br)O |
Origin of Product |
United States |
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